molecular formula C10H14N2O5 B12984779 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12984779
M. Wt: 242.23 g/mol
InChI Key: HWYVSJPOGFIERF-JWIUVKOKSA-N
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Description

1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structural properties, which include a tetrahydrofuran ring and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the use of protected intermediates to ensure selective reactions at specific sites. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted ethers or esters .

Mechanism of Action

The mechanism of action of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6+,8-,9+/m0/s1

InChI Key

HWYVSJPOGFIERF-JWIUVKOKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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